molecular formula C12H18ClNO2 B1365975 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride CAS No. 13917-16-3

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

Cat. No.: B1365975
CAS No.: 13917-16-3
M. Wt: 243.73 g/mol
InChI Key: WMDJQUTVERCDFT-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at positions 6 and 7, and an amine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.

    Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process, using an amine source like ammonium acetate and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 2-amino-6,7-dimethoxytetralin

Uniqueness

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7, along with the amine group at position 2, provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJQUTVERCDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431214
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13917-16-3
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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